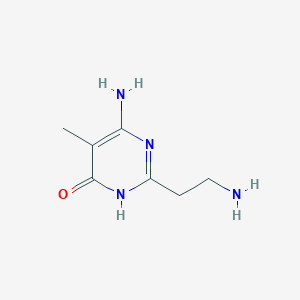

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one

Description

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone derivative characterized by a pyrimidinone core with three functional groups: a 6-amino substituent, a 2-(2-aminoethyl) side chain, and a 5-methyl group. Its structure provides multiple sites for hydrogen bonding and electrostatic interactions, making it a candidate for drug discovery and chemical synthesis. The compound is commercially available under CAS No. 1343391-92-3, with suppliers such as Ambeed, Inc., highlighting its accessibility for research .

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

4-amino-2-(2-aminoethyl)-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H12N4O/c1-4-6(9)10-5(2-3-8)11-7(4)12/h2-3,8H2,1H3,(H3,9,10,11,12) |

InChI Key |

DLKVMQWRXCIFMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)CCN)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under suitable conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison of the target compound with analogs reported in the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Polarity: The 2-(2-aminoethyl) group in the target compound introduces two primary amine groups, enhancing polarity and hydrogen-bonding capacity compared to analogs with methoxy (e.g., ) or dimethylamino groups (e.g., ). This could improve solubility in aqueous media but may reduce membrane permeability. The 5-methyl substituent balances steric bulk and hydrophobicity, contrasting with larger groups like propyl () or isopropyl (), which may enhance lipophilicity but hinder synthetic accessibility.

Thermal Stability: The methoxy-substituted analog () exhibits a higher melting point (214–216°C) compared to other derivatives, likely due to stronger intermolecular hydrogen bonding. Data for the target compound is lacking, but its dual amino groups may similarly elevate thermal stability.

Commercial Availability :

- The target compound and its analogs (e.g., 5-propyl, 2-ethyl derivatives) are available from multiple suppliers (2–3 suppliers), suggesting robust synthetic protocols. However, custom synthesis is required for less common variants like the methoxy-substituted compound .

Potential Applications: The 2-(2-aminoethyl) group in the target compound offers a reactive site for further functionalization (e.g., conjugation with pharmacophores), distinguishing it from analogs with inert substituents (e.g., methoxy or ethyl groups).

Research Implications and Gaps

- Physical Data : Critical parameters like solubility, logP, and stability under physiological conditions are unreported for the target compound. Comparative studies with analogs (e.g., ) are needed to evaluate its drug-likeness.

- Biological Activity: No direct evidence links the target compound to specific therapeutic activities. However, structurally related dihydropyrimidinones are known for kinase inhibition (e.g., p38 MAPK inhibitors), suggesting plausible biological relevance .

Biological Activity

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound classified under pyrimidines, known for its diverse biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | 4-amino-2-(2-aminoethyl)-5-methyl-1H-pyrimidin-6-one |

| InChI Key | DLKVMQWRXCIFMT-UHFFFAOYSA-N |

This compound exhibits a unique substitution pattern that contributes to its biological activity, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization of precursors under controlled conditions. A common route involves the reaction of 2-amino-4,6-dihydroxypyrimidine with suitable reagents to yield the desired compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrate its cytotoxic effects against several cancer cell lines:

- Cytotoxicity Assays : The compound was tested against human cancer cell lines such as colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The results indicated moderate antiproliferative activity with IC values ranging from 13.95 µM to 15.74 µM for certain derivatives .

- Mechanism of Action : The mechanism involves inhibition of enzyme activity related to DNA replication and protein synthesis, suggesting a potential role as an antiviral or anticancer agent by modulating specific biochemical pathways.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by reducing interleukin-6 (IL-6) levels in treated cells. In particular, derivative compounds demonstrated a significant reduction in IL-6 release in A549 cells, indicating a promising avenue for therapeutic applications in inflammatory diseases .

Study on Derivatives

A study evaluated several derivatives of bis(2-aminoethyl)amine for their biological activity. Among these derivatives, one compound exhibited notable cytotoxicity across various cancer cell lines and induced apoptosis significantly more than controls .

Comparative Analysis

A comparative study showed that the thione derivatives exhibited more potent activity than pyrimidinone derivatives. This suggests that structural modifications can enhance the biological efficacy of compounds within this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.